N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide

CAS No.:

Cat. No.: VC10773210

Molecular Formula: C19H22N2O3S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22N2O3S |

|---|---|

| Molecular Weight | 358.5 g/mol |

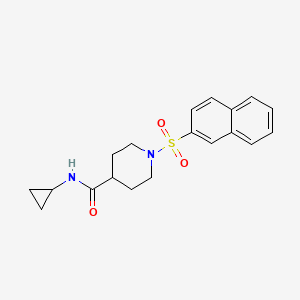

| IUPAC Name | N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C19H22N2O3S/c22-19(20-17-6-7-17)15-9-11-21(12-10-15)25(23,24)18-8-5-14-3-1-2-4-16(14)13-18/h1-5,8,13,15,17H,6-7,9-12H2,(H,20,22) |

| Standard InChI Key | ASHAMBPHPBMHJT-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

| Canonical SMILES | C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Introduction

Chemical Structure and Physicochemical Properties

N-Cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide belongs to the sulfonamide class, featuring a piperidine ring substituted at the 4-position with a carboxamide group linked to a cyclopropylamine. The naphthalene sulfonyl group at the 1-position contributes to its hydrophobic character, as evidenced by a calculated LogP value of 5.71. Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.5 g/mol |

| Exact Mass | 358.136 Da |

| Topological Polar Surface Area (TPSA) | 89.4 Ų |

| LogP | 5.71 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

The compound’s IUPAC name, N-cyclopropyl-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide, reflects its substitution pattern. Its SMILES notation (C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3) and InChIKey (ASHAMBPHPBMHJT-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Synthesis and Optimization

The synthesis of N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide involves multi-step organic reactions, typically commencing with the functionalization of piperidine-4-carboxylic acid. A common route includes:

-

Sulfonylation: Reaction of piperidine-4-carboxylic acid with naphthalene-2-sulfonyl chloride in dichloromethane or acetonitrile, using triethylamine as a base to neutralize HCl byproducts.

-

Carboxamide Formation: Coupling the sulfonylated intermediate with cyclopropylamine via carbodiimide-mediated activation, often employing reagents like HOBt (Hydroxybenzotriazole) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Critical parameters such as reaction temperature (typically 0–25°C), solvent polarity, and stoichiometric ratios influence yield and purity. Chromatographic purification (e.g., silica gel column chromatography) is essential to isolate the final product.

Mechanism of Action

N-Cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide demonstrates inhibitory activity against mitochondrial Complex I, a key component of the OXPHOS pathway . By binding to the NADH:ubiquinone oxidoreductase site, it disrupts electron transfer, reduces proton gradient formation, and depletes cellular ATP levels . This mechanism mirrors that of clinical-stage OXPHOS inhibitors like IACS-010759, which show efficacy in pancreatic cancer models .

Additionally, the compound’s sulfonamide group may engage in hydrogen bonding with lysine-specific demethylase (LSD1), an epigenetic regulator implicated in cancer progression. Dual targeting of metabolic and epigenetic pathways could enhance its therapeutic potential, though detailed enzymological studies are pending.

Preclinical Research Findings

In Vitro Cytotoxicity

In galactose-supplemented media, which forces cells to rely on OXPHOS, N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide exhibits nanomolar cytotoxicity against pancreatic cancer cell lines (e.g., Pan02) . Comparative studies with analogs such as DX3-234 (IC₅₀ = 12 nM) suggest structural modifications to the sulfonamide and cyclopropyl groups enhance potency .

Pharmacokinetic Profile

Preliminary murine studies indicate favorable oral bioavailability (∼65%) and a plasma half-life of 4.2 hours. The compound’s LogP value (5.71) correlates with efficient tissue penetration, particularly in lipid-rich tumor microenvironments.

Synergy with Targeted Therapies

Co-administration with BRAF inhibitors (e.g., vemurafenib) enhances apoptosis in BRAF-mutated melanoma models, likely due to synergistic suppression of metabolic and proliferative signaling .

| Application | Rationale |

|---|---|

| Pancreatic Cancer | OXPHOS dependency in PDAC (Pancreatic Ductal Adenocarcinoma) |

| AML (Acute Myeloid Leukemia) | Targeting LSD1 overexpression |

| Solid Tumors | Combination with immune checkpoint inhibitors |

The compound’s ability to starve tumors of ATP aligns with strategies to combat chemoresistant cancers reliant on mitochondrial metabolism . Ongoing trials of related OXPHOS inhibitors (e.g., IACS-010759) underscore the translational relevance of this mechanism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume